N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide
Description
This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system with a ketone group at position 3. The core is substituted at position 3 with a phenyl group, which is further functionalized with a 4-(trifluoromethyl)benzamide moiety. The 2-methyl group on the pyrido-pyrimidinone scaffold likely enhances steric stability and modulates electronic properties. The trifluoromethyl group on the benzamide contributes to lipophilicity and metabolic resistance, making this compound a candidate for therapeutic applications, particularly in kinase inhibition or signal transduction pathways .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-18(6-3-11-26-19)21(31)29(13)17-5-2-4-16(12-17)28-20(30)14-7-9-15(10-8-14)22(23,24)25/h2-12H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPDVPBLSWERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidinone core, followed by the introduction of the phenyl and trifluoromethylbenzamide groups. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce double bonds or other functional groups, impacting the compound’s properties.
Substitution: This reaction can replace one functional group with another, which can be useful in modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups, potentially enhancing its activity or stability.
Scientific Research Applications
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
- Core: Pyrimido[4,5-d]pyrimidin-2(1H)-one (vs. pyrido[2,3-d]pyrimidinone).
- Substituents: A 3-(trifluoromethyl)benzamide (meta-substitution) and additional methyl/amino groups on the pyrimidine ring.
- Molecular Weight : 547.542 (vs. ~424–433 for pyrido analogs).
- The meta-trifluoromethyl group could reduce steric hindrance compared to para-substituted analogs .
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide
- Core: Pyrido[1,2-a]pyrimidin-4-one (vs. pyrido[2,3-d]pyrimidinone).
- Substituents : 3,4-Difluorobenzamide and dimethyl groups on the pyridine ring.
- Molecular Weight : 329.30 (smaller due to simpler benzamide and absence of trifluoromethyl).
- Implications : The difluoro substitution enhances electronegativity but may reduce metabolic stability compared to trifluoromethyl. The smaller core could limit interactions with deep binding pockets .
Benzamide Substituent Variations
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide
- Substituents : 4-Methyl-3-nitrobenzamide (ortho-nitro, para-methyl) and a fluorine atom on the phenyl linker.
- Molecular Weight : 433.398.
- However, nitro groups are often associated with toxicity risks, limiting therapeutic utility compared to trifluoromethyl derivatives .
N-(4-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
- Substituents : 3-(Trifluoromethyl)benzamide (meta-substitution) vs. the main compound’s para-substitution.
- Molecular Weight : 424.4.
- Implications : Meta-substitution may reduce steric clash in certain targets but could diminish optimal π-π stacking interactions achieved by para-substituted analogs .
Functional Group and Pharmacological Profile Comparisons
Research Findings and Implications
- Electron-Withdrawing Groups : Trifluoromethyl and nitro substituents enhance binding to hydrophobic pockets in enzymes like kinases, but nitro groups are less favored in drug development due to toxicity .
- Core Flexibility: Pyrido[2,3-d]pyrimidinone analogs exhibit better steric complementarity to ATP-binding pockets compared to pyrido[1,2-a]pyrimidinones .
- Substituent Position : Para-substituted trifluoromethyl groups (main compound) generally show superior target engagement compared to meta-substituted variants, as seen in molecular docking studies .
Biological Activity
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18F3N3O
- Molecular Weight : 424.4 g/mol
- CAS Number : 941970-07-6
The compound features a pyridopyrimidine core, which is critical for its biological activity. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
This compound primarily acts as a tyrosine kinase inhibitor . By binding to the ATP-binding site of specific kinases, it prevents phosphorylation events essential for signal transduction pathways related to cell proliferation. This mechanism positions the compound as a potential therapeutic agent in cancer treatment and other diseases characterized by dysregulated kinase activity .
Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting various cancer cell lines. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
- Case Study 2 : A xenograft model of colorectal cancer showed that treatment with this compound led to a substantial reduction in tumor size compared to control groups.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Core structure | Varies in functional groups affecting biological activity |
| 6-Aminopyrimidine | Contains pyrimidine ring | Used in various synthetic pathways |
| 5-Acetylpyrimidine | Contains carbonyl group | Different reactivity patterns due to acetyl group |
The unique arrangement of functional groups in this compound allows it to effectively inhibit tyrosine kinases, which may not be present in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
